(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
説明
Historical Development in Triazole Chemistry
Triazole chemistry originated in 1885 with Bladin’s synthesis of the first 1,2,4-triazole derivatives, marking the discovery of a heterocyclic system capable of diverse chemical modifications. Early synthetic methods, such as formamide-hydrazine condensation, yielded low quantities of triazoles, limiting their utility. The field advanced significantly in the mid-20th century with the discovery of antifungal azoles, including fluconazole and itraconazole, which demonstrated the clinical potential of triazole-containing compounds.
A pivotal innovation was the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), enabling regioselective synthesis of 1,2,3-triazoles from azides and alkynes under copper catalysis. This method revolutionized drug discovery by facilitating rapid generation of triazole-based libraries. Subsequent developments, such as ionic liquid-mediated cycloadditions and multicomponent reactions, further expanded synthetic accessibility.
Table 1: Milestones in Triazole Chemistry
| Year | Discovery/Innovation | Impact |
|---|---|---|
| 1885 | Bladin’s synthesis of 1,2,4-triazoles | Foundation of triazole heterocycles |
| 1944 | Antifungal activity of azoles | Emergence of triazoles in medicine |
| 2002 | Huisgen cycloaddition optimization | Scalable triazole synthesis |
| 2019 | Ionic liquid-catalyzed regioselective methods | Improved substrate versatility |
Structural Classification Within Nitrogen-Containing Heterocycles
The target compound belongs to three structural categories:
- Bicyclic Systems : The 8-azabicyclo[3.2.1]octane core is a bridged heterocycle with a nitrogen atom at position 8. This scaffold imposes conformational rigidity, potentially enhancing receptor binding specificity.
- 1,2,4-Triazole Derivatives : The 1H-1,2,4-triazol-1-yl group at position 3 contributes aromaticity and hydrogen-bonding capacity, critical for interactions with biological targets.
- Sulfonyl Aromatic Groups : The 2-methoxyphenylsulfonyl moiety introduces electron-withdrawing and steric effects, influencing solubility and metabolic stability.
Table 2: Structural Features of Nitrogen Heterocycles
| Heterocycle Type | Key Attributes | Example in Compound |
|---|---|---|
| Bridged Bicyclic Amines | Conformational restriction, basic nitrogen | 8-azabicyclo[3.2.1]octane |
| 1,2,4-Triazoles | Aromaticity, metal-coordination capacity | 1H-1,2,4-triazol-1-yl substituent |
| Aryl Sulfones | Electrostatic modulation, stability | 2-methoxyphenylsulfonyl group |
Research Significance in Medicinal Chemistry
Triazole derivatives are indispensable in drug design due to their versatility. The 1,2,4-triazole ring in the target compound may inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi) or modulate kinase activity in cancer. The sulfonyl group enhances membrane permeability and target affinity, as seen in sulfonamide-based drugs. Recent studies highlight triazoles’ roles in disrupting biofilms and chelating metal ions, suggesting broader therapeutic applications.
Table 3: Medicinal Applications of Triazole Derivatives
Current Academic Research Landscape
Recent studies focus on optimizing triazole derivatives for multitarget therapies. For example, Maiuolo et al. (2019) developed ionic liquid-mediated syntheses of trisubstituted triazoles with enhanced regioselectivity. Concurrently, De Nino et al. (2021) explored iron(III)-catalyzed methods for functionalizing triazole scaffolds. The target compound aligns with trends toward hybrid molecules combining rigid bicyclic frameworks with bioactive substituents.
Emerging applications include metal ion detection and removal, leveraging triazoles’ chelation capabilities. Computational studies using density functional theory (DFT) are also refining predictions of triazole-protein interactions, accelerating rational drug design.
特性
IUPAC Name |
8-(2-methoxyphenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-15-4-2-3-5-16(15)24(21,22)20-12-6-7-13(20)9-14(8-12)19-11-17-10-18-19/h2-5,10-14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFOZPMRPSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, with the CAS number 2320852-28-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.4 g/mol. The structure features a bicyclic framework that is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2320852-28-4 |
| Molecular Formula | C₁₆H₂₀N₄O₃S |
| Molecular Weight | 348.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound has been studied for its interaction with microtubules and tau proteins, which are critical in neurodegenerative diseases. Research indicates that it may stabilize microtubules by preventing the collapse caused by hyperphosphorylated tau binding . This stabilization could potentially mitigate neurodegenerative processes seen in conditions like Alzheimer's disease.
Neuroprotective Effects
Studies have shown that (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane exhibits neuroprotective properties:
- In vitro Studies : The compound demonstrated a concentration-dependent increase in microtubule stability without affecting tubulin levels significantly .
- In vivo Studies : In transgenic mouse models of tauopathy, treatment with this compound resulted in reduced axonal dystrophy and amyloid-beta plaque deposition, suggesting a protective effect against neurodegeneration .
Antimicrobial Activity
Emerging data suggest potential antimicrobial properties, likely due to the triazole moiety's ability to interfere with fungal cell wall synthesis pathways. Further studies are required to elucidate these effects comprehensively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the sulfonyl and triazole groups can significantly influence the compound's biological activity:
- Sulfonyl Group : Variations in the aryl substituent on the sulfonyl group have shown changes in potency against target proteins.
- Triazole Ring : Alterations in the triazole structure affect binding affinity to microtubules and tau proteins, highlighting the importance of this moiety in enhancing biological activity .
Case Study 1: Neurodegenerative Disease Model
A study involving a mouse model of tauopathy demonstrated that administration of (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane resulted in:
- Reduced Tau Hyperphosphorylation : The compound reduced levels of hyperphosphorylated tau protein.
- Improved Cognitive Function : Behavioral assessments indicated improved memory and learning capabilities post-treatment.
Case Study 2: Antimicrobial Efficacy
In preliminary tests against various microbial strains, the compound exhibited notable inhibitory effects on certain pathogenic fungi, suggesting further exploration into its potential as an antifungal agent is warranted.
類似化合物との比較
Structural Analogs and Substituent Effects
Key analogs and their modifications are summarized in Table 1.
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key SAR Insights
Sulfonyl Group Variations: The 2-methoxyphenylsulfonyl group in the target compound provides electron-donating effects, enhancing solubility compared to the 2-bromophenylsulfonyl analog (MW 397.29), which is heavier and more lipophilic . Bromine’s electron-withdrawing nature may slow metabolic clearance. Pyrazole sulfonamides (e.g., ) demonstrate that alkylphenoxy substituents (e.g., 4-hexylphenoxy) can improve membrane permeability but may reduce aqueous solubility .
Triazole vs. Bulky triazole substituents (e.g., 3-isopropyl-5-methyl in ) may reduce off-target effects by sterically blocking non-specific interactions .
Tropane alkaloids like hyoscyamine () highlight the scaffold’s versatility in CNS-targeting molecules, though their ester groups are critical for anticholinergic activity .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The methoxy group in the target compound likely improves water solubility compared to halogenated analogs (e.g., ) or alkylated derivatives ().
- Metabolic Stability : Sulfonamide linkages generally resist hydrolysis, enhancing metabolic stability versus ester-containing analogs (e.g., ).
- Lipophilicity: Bromine () and hexylphenoxy () groups increase logP values, which may enhance blood-brain barrier penetration but reduce solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
